n-Allyl-3-phenylthiophene-2-carboxamide
Description
n-Allyl-3-phenylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by an allyl group (-CH₂CHCH₂) attached to the nitrogen atom and a phenyl substituent at the 3-position of the thiophene ring. These compounds belong to a broader class of aromatic amides with applications in medicinal chemistry and materials science. The allyl group may influence reactivity, solubility, and biological activity compared to other substituents (e.g., nitro or chloro groups) .
Properties
Molecular Formula |
C14H13NOS |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
3-phenyl-N-prop-2-enylthiophene-2-carboxamide |
InChI |
InChI=1S/C14H13NOS/c1-2-9-15-14(16)13-12(8-10-17-13)11-6-4-3-5-7-11/h2-8,10H,1,9H2,(H,15,16) |
InChI Key |
RAEVUNGPSYSCPH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=C(C=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-3-phenylthiophene-2-carboxamide typically involves the reaction of 3-phenylthiophene-2-carboxylic acid with allylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
n-Allyl-3-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, thioether
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
n-Allyl-3-phenylthiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of n-Allyl-3-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can participate in various biochemical interactions, potentially inhibiting or modulating the activity of enzymes or receptors . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Synthesis : The allyl variant would likely require a modified synthetic approach, such as using allylamine instead of aniline in the coupling step . Yields may vary due to steric effects from the allyl group.
- Structural Flexibility : Substituents like nitro or allyl groups influence dihedral angles between aromatic rings. For example, N-(2-nitrophenyl)thiophene-2-carboxamide exhibits smaller dihedral angles (8.50–13.53°) compared to its furan analog (9.71°) , suggesting enhanced planarity in thiophene derivatives.
Crystallographic and Supramolecular Behavior
- Crystal Packing : N-(2-Nitrophenyl)thiophene-2-carboxamide forms weak C–H⋯O/S interactions instead of classical hydrogen bonds, leading to layered molecular packing . The allyl group’s bulkiness could disrupt this arrangement, favoring amorphous phases.
- Hydrogen Bonding : Intramolecular S(6) ring motifs are common in nitro-substituted analogs , whereas allyl-substituted derivatives might prioritize intermolecular interactions due to conformational flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
